Cas no 7044-33-9 ((3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide)

(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide structure
7044-33-9 structure
Product Name:(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide
Numero CAS:7044-33-9
MF:C35H52O15
MW:712.778392791748
CID:1743649
PubChem ID:11735184
Update Time:2024-03-01

(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide Proprietà chimiche e fisiche

Nomi e identificatori

    • (3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide
    • Cheiranthoside VIII
    • 3β-(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyloxy)-5β,14β-dihydroxy-19-oxo-5β,14β-carda-20(22)-enolide
    • 3β-[(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyl)oxy]-5,14-dihydroxy-19-oxo-5β-card-20(22)-enolide
    • 3β-[(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyl)oxy]-5β,14-dihydroxycarda-20(22)-enolide-19-al
    • Cheirantoside IV
    • Cheirotoxin
    • Card-20(22)-enolide, 3-[(6-deoxy-4-O-β-D-glucopyranosyl-β-D-gulopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3β,5β)-
    • 7044-33-9
    • Strophanthidin + gulomethylose + glucose
    • Strophanthidin + gulomethylose + glucose [German]
    • Cheirotoxine
    • NS00093807
    • DTXSID801318284
    • CHEMBL3122164
    • Inchi: 1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22-,24-,25+,26+,27-,28-,29+,30+,31+,32-,33+,34+,35+/m1/s1
    • Chiave InChI: CAYUJEAJKPLCAV-XXCZCDTISA-N
    • Sorrisi: C([C@]12CC[C@H](O[C@]3([H])O[C@H](C)[C@H](O[C@@]4([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O4)O)[C@@H](O)[C@H]3O)C[C@]1(CC[C@@]1([H])[C@]3(CC[C@H](C4COC(=O)C=4)[C@@]3(C)CC[C@]21[H])O)O)=O

Proprietà calcolate

  • Massa esatta: 712.33062095g/mol
  • Massa monoisotopica: 712.33062095g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 7
  • Complessità: 1340
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 18
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.3
  • Superficie polare topologica: 242Ų
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd